molecular formula C18H18N2O4 B3001892 N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide CAS No. 899956-29-7

N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide

Cat. No. B3001892
CAS RN: 899956-29-7
M. Wt: 326.352
InChI Key: SRTVOHMNDMYLTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme across several studies, where different starting materials and reaction conditions are employed to obtain the desired compounds. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the role of non-steroidal anti-inflammatory drugs in drug chemistry . Similarly, N-(cyano(naphthalen-1-yl)methyl)benzamides are synthesized through direct acylation reactions , while N-(3-hydroxyphenyl) benzamide and its derivatives are prepared via condensation and O-alkylation reactions . The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide is achieved through a multi-step process including ring closing, reduction, and acylation reactions . These methods demonstrate the versatility and creativity in the synthesis of benzamide derivatives for potential pharmacological applications.

Molecular Structure Analysis

X-ray crystallography, IR, NMR, and UV-Vis spectroscopy are among the techniques used to characterize the molecular structure of synthesized benzamides. The study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides a detailed analysis of its molecular structure using these techniques, complemented by DFT calculations . The crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamides are also elucidated, revealing solid-state properties and hydrogen bonding interactions . These analyses are crucial for understanding the molecular geometry, electronic properties, and potential interactions of benzamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is explored through various studies. For example, the colorimetric sensing behavior of certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives towards fluoride anions is investigated, revealing a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that benzamide derivatives can undergo specific chemical reactions in response to environmental stimuli, which is valuable for the development of sensory applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure and reactivity. The study on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provides insights into its vibrational frequencies, chemical shifts, and electronic properties through experimental and computational methods . These properties are essential for predicting the behavior of benzamide derivatives in biological systems and for designing compounds with desired pharmacological profiles.

Biological Evaluation

The biological activities of benzamide derivatives are a key focus of the research. Compounds are screened for various biological applications, such as inhibitory potential against alkaline phosphatases and ecto-5′-nucleotidases , antimicrobial and antiproliferative activities , and enzyme inhibition against cholinesterases and lipoxygenase . These studies provide valuable information on the potential therapeutic uses of benzamide derivatives and guide further medicinal chemistry efforts.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(19-10-4-7-13-5-2-1-3-6-13)18(22)20-14-8-9-15-16(11-14)24-12-23-15/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTVOHMNDMYLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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